![molecular formula C13H18O B6284368 rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol CAS No. 340755-58-0](/img/no-structure.png)
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol
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Overview
Description
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol, also known as 1-methyl-1,2-diphenylcyclopentanol, is a cyclic alcohol that is commonly used in organic synthesis. It is a white solid with a melting point of 106-107°C and a boiling point of 224-225°C. It is soluble in common organic solvents such as ethyl ether, chloroform, and benzene, and is insoluble in water. This compound is used in a variety of applications, including synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mechanism of Action
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol acts as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and thiols in order to form new compounds. This reaction is known as nucleophilic substitution. The reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol has not been studied for its biochemical and physiological effects. As such, there is currently no information available regarding its potential effects on the body.
Advantages and Limitations for Lab Experiments
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is an ideal starting material for organic synthesis due to its low cost and availability. Additionally, it is soluble in common organic solvents, making it easy to work with in the lab. However, it is not soluble in water, which can be a limitation in certain experiments.
Future Directions
There are a variety of potential future directions for research into rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol. These include further study of its applications in organic synthesis, its potential biochemical and physiological effects, and its potential use in the synthesis of new drugs and other compounds. Additionally, further research could be conducted into methods of purification and isolation of this compound, as well as its potential uses in other applications.
Synthesis Methods
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol can be synthesized by several different methods. The most common method involves the reaction of benzaldehyde and cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of the alcohol and other products, which can be isolated by distillation. Another method involves the reaction of cyclohexanone and 3-methylphenylmagnesium bromide in the presence of a base. This method produces a higher yield of the desired product.
Scientific Research Applications
Rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of chiral compounds, which are important in the development of new drugs and other compounds. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and other organic materials.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol involves the reduction of a ketone intermediate using a chiral catalyst.", "Starting Materials": [ "3-methylphenylacetic acid", "cyclohexanone", "sodium borohydride", "chiral catalyst" ], "Reaction": [ "Step 1: Convert 3-methylphenylacetic acid to 3-methylphenylacetone using a standard Friedel-Crafts acylation reaction.", "Step 2: React cyclohexanone with 3-methylphenylacetone in the presence of a chiral catalyst to form a chiral ketone intermediate.", "Step 3: Reduce the chiral ketone intermediate using sodium borohydride to form rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol." ] } | |
CAS RN |
340755-58-0 |
Product Name |
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol |
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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